(S)-Methyl 3-amino-4-methylpentanoate
Description
Classification as a Chiral β-Amino Ester
(S)-Methyl 3-amino-4-methylpentanoate belongs to the class of compounds known as β-amino esters. The "β" designation indicates that the amino group is located on the third carbon atom from the carbonyl group of the ester. The presence of a stereocenter at this position, with the (S) configuration, classifies it as a chiral molecule. Chiral β-amino acids and their ester derivatives are significant structural motifs found in a variety of biologically active natural products and pharmaceuticals. The stereochemistry of these molecules is often crucial for their biological function.
Significance as a Non-Proteinogenic Amino Acid Derivative
This compound is also a derivative of a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are encoded by the standard genetic code to build proteins. Non-proteinogenic amino acids are of great interest in medicinal chemistry and drug discovery because their incorporation into peptide chains can lead to molecules with enhanced properties. These properties can include increased resistance to enzymatic degradation, improved conformational stability, and novel biological activities. The use of non-proteinogenic amino acids like the parent acid of this compound allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like characteristics.
Role as a Versatile Synthetic Scaffold
Due to its bifunctional nature (containing both an amino and an ester group) and its inherent chirality, this compound serves as a versatile synthetic scaffold. A synthetic scaffold is a core molecular structure upon which more complex molecules can be built. The amino group can be readily acylated or alkylated, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This allows for the systematic and controlled introduction of various substituents, leading to the generation of a diverse library of new compounds.
While specific, detailed research findings on the use of this compound as a scaffold in the synthesis of other named compounds are not extensively documented in readily available literature, its structural class suggests its utility in several key areas. For instance, β-amino esters are well-known precursors for the synthesis of β-lactams, which are core structures in many antibiotic drugs. nih.govnih.gov The chiral nature of this compound makes it a particularly valuable starting material for the enantioselective synthesis of such compounds, where a specific stereoisomer is required for biological activity.
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3-amino-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(8)4-7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYRRAKUNWIGRY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Studies of S Methyl 3 Amino 4 Methylpentanoate
Functional Group Reactivity at the Amino Moiety
The nitrogen atom of the amino group in (S)-Methyl 3-amino-4-methylpentanoate features a lone pair of electrons, rendering it nucleophilic and basic. This allows it to readily participate in a variety of bond-forming reactions, including the formation of amides, carbamates, and alkylated or acylated derivatives.
Amidation and Peptide Coupling Reactions
The formation of the amide bond can be facilitated by various coupling reagents that activate the carboxylic acid partner, minimizing side reactions and preserving stereochemical integrity, which is crucial when working with chiral molecules like this compound.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Amino-3-methylbenzoic acid methyl ester | Butyryl chloride | Chlorobenzene, 373 K | Methyl 4-(butyrylamido)-3-methylbenzoate | nih.govscholarsresearchlibrary.com |
| Primary/Secondary Amine | Acyl Chloride | Typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. | N-Substituted Amide | savemyexams.com |
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by converting the amine into a less nucleophilic functional group, most commonly a carbamate. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of N-Boc-β³-amino acid methyl esters, such as the protected form of the title compound, can be achieved efficiently from the corresponding α-amino acids, avoiding hazardous reagents often used in homologation reactions. rsc.org
The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Deprotection, or removal of the Boc group, is readily accomplished under acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), which regenerates the free amine. nih.gov
| Transformation | Reagents | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Protection (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, Dioxane) | N-Boc-amino ester | rsc.org |
| N-Deprotection (Boc) | Trifluoroacetic acid (TFA) | Solvent (e.g., CH₂Cl₂), 0°C to room temperature | Amino ester salt | nih.gov |
Alkylation and Acylation Reactions
Beyond simple amidation, the amino group of this compound can undergo N-alkylation and N-acylation to introduce a wide variety of substituents.
Alkylation introduces an alkyl group onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled and widely used method is reductive amination. nih.govacs.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride. wikipedia.org This method offers a high degree of control and is compatible with a broad range of functional groups. nih.gov
Functional Group Reactivity at the Ester Moiety
The ester functional group in this compound is an electrophilic center susceptible to nucleophilic attack at the carbonyl carbon. Its primary transformations are hydrolysis and transesterification.
Hydrolysis to the Corresponding β-Amino Acid
The methyl ester can be cleaved through hydrolysis to yield the corresponding carboxylic acid, (S)-3-amino-4-methylpentanoic acid. sigmaaldrich.comnih.gov This reaction can be catalyzed by either acid or base.
Base-catalyzed hydrolysis , also known as saponification, is a highly effective and generally irreversible process. chemistrysteps.comyoutube.com The reaction is typically carried out using a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727) or THF. google.comresearchgate.net The reaction proceeds through nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of methoxide. The carboxylic acid formed is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.com Acidification in a separate workup step is required to obtain the free β-amino acid.
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. chemistrysteps.com It is an equilibrium process that requires a large excess of water to be driven towards the carboxylic acid product. savemyexams.com Mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used as catalysts. acs.org
| Catalyst Type | Reagents | Key Features | Product | Reference |
|---|---|---|---|---|
| Base-Catalyzed | NaOH or LiOH in H₂O/Methanol | Irreversible; forms carboxylate salt initially. | (S)-3-amino-4-methylpentanoic acid (after acidification) | chemistrysteps.comgoogle.comresearchgate.net |
| Acid-Catalyzed | Dilute H₂SO₄ or HCl in excess H₂O | Reversible equilibrium process. | (S)-3-amino-4-methylpentanoic acid | savemyexams.comchemistrysteps.com |
Transesterification Reactions
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester, (S)-R'-3-amino-4-methylpentanoate, and methanol. This reaction is also typically catalyzed by either an acid or a base. rsc.org
Acid catalysts, such as sulfuric acid or sulfonic acids, work by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by the new alcohol. researchgate.net To ensure high yields, the reaction is often driven forward by using a large excess of the new alcohol or by removing the methanol byproduct as it forms. While widely used for other esters like β-keto esters, specific documented examples for β-amino esters are less common, though the principles remain applicable. rsc.org Transesterification can also occur as a side reaction under certain conditions, for example, during N-alkylation reactions conducted in an alcohol solvent that differs from the ester's alcohol moiety. nih.gov
Reduction to β-Amino Alcohols
The reduction of the ester functionality in this compound to a primary alcohol yields the corresponding β-amino alcohol, (S)-3-amino-4-methyl-1-pentanol. This transformation is a fundamental process in organic synthesis, as β-amino alcohols are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
Various reducing agents can be employed for the reduction of esters to alcohols. For β-amino esters, the choice of reducing agent and reaction conditions is crucial to ensure high yields and, most importantly, to avoid racemization or epimerization at the stereogenic center.
Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The general reaction is as follows:
Scheme 1: Reduction of this compound to (S)-3-amino-4-methyl-1-pentanol O OH // | H₂N-CH-CH(CH₃)₂ + [Reducing Agent] → H₂N-CH-CH(CH₃)₂ | | CH₂-C-OCH₃ CH₂-CH₂
H₂N-CH-CH(CH₃)₂ + R-COCl → R-CO-NH-CH-CH(CH₃)₂ | | CH₂-C-OCH₃ CH₂-C-OCH₃
Applications of S Methyl 3 Amino 4 Methylpentanoate As a Chiral Building Block
Synthesis of Complex Organic Molecules with Defined Stereochemistry
The enantiopure nature of (S)-Methyl 3-amino-4-methylpentanoate makes it an ideal starting point for the synthesis of complex organic molecules where precise control of stereochemistry is paramount. Chiral building blocks such as this are fundamental in asymmetric synthesis, allowing for the construction of intricate three-dimensional structures with high diastereoselectivity and enantioselectivity. The inherent chirality of this molecule can be transferred to the target molecule, obviating the need for chiral resolutions or complex asymmetric catalytic steps later in the synthetic sequence.
While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in numerous biologically active compounds. The general utility of chiral β-amino esters in diastereoselective alkylations, acylations, and cyclization reactions is well-established, suggesting the potential of this compound in similar transformations.
Table 1: Potential Stereoselective Transformations of this compound
| Transformation | Reagent/Catalyst | Potential Product | Stereochemical Outcome |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl derivative | Retention of stereochemistry |
| N-Acylation | Acyl chloride, Base | N-Acyl derivative | Retention of stereochemistry |
This table illustrates potential transformations based on the known reactivity of β-amino esters.
Construction of Biologically Relevant Scaffolds
The structural components of this compound are found in various biologically active scaffolds. Its application as a precursor can lead to the formation of core structures with significant therapeutic potential.
β-Lactams are a cornerstone of antibiotic chemistry and are also found in other medicinally important compounds. nih.govresearchgate.net The synthesis of novel β-lactams often relies on the use of chiral precursors to control the stereochemistry of the four-membered ring, which is crucial for biological activity. nih.gov Chiral β-amino acids and their esters are direct precursors to β-lactams through intramolecular cyclization.
While the direct cyclization of this compound to a corresponding β-lactam is chemically feasible, specific literature detailing this transformation is scarce. However, the general synthetic routes to β-lactams from β-amino esters are well-documented and highlight the potential of this building block in accessing novel substituted azetidin-2-ones. researchgate.net
Non-ribosomal peptides (NRPs) and hybrid polyketide-non-ribosomal peptides are complex natural products with a broad range of biological activities, including antibiotic, immunosuppressive, and anticancer properties. rsc.org These molecules are assembled by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs) and hybrid PKS-NRPS systems. A key feature of NRPs is the frequent incorporation of non-proteinogenic amino acids, including β-amino acids. rsc.orgrsc.org
The incorporation of β-amino acids into peptide backbones can significantly influence the conformation and biological activity of the resulting molecule. rsc.org Although direct evidence for the enzymatic incorporation of (S)-3-amino-4-methylpentanoic acid into a known NRP is not readily found, its structure is analogous to other β-amino acids that are known to be utilized by NRPSs. rsc.org This suggests its potential as a substrate for engineered NRPS systems to generate novel "unnatural" natural products.
The incorporation of unnatural amino acids, such as β-amino acids, into peptides is a powerful strategy in medicinal chemistry to develop peptidomimetics with improved therapeutic properties. nih.govnih.gov Peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation and can adopt unique secondary structures, leading to improved receptor affinity and selectivity. nih.gov
This compound, as a precursor to (S)-3-amino-4-methylpentanoic acid, is a valuable building block for the synthesis of these modified peptides. nmpharmtech.com The isobutyl side chain of this amino acid can mimic the side chain of leucine, a common amino acid in bioactive peptides. The introduction of the β-amino acid backbone can lead to peptidomimetics with altered conformational preferences, which can be exploited in drug design. nih.govnih.gov
Table 2: Comparison of α- and β-Peptide Properties
| Property | α-Peptides | β-Peptides |
|---|---|---|
| Backbone Structure | -(NH-CHR-CO)- | -(NH-CHR-CH2-CO)- |
| Proteolytic Stability | Generally low | Generally high nih.gov |
Chiral β-amino acids and their derivatives are important intermediates in the synthesis of a wide range of pharmaceutical and agrochemical compounds. hilarispublisher.com Their ability to introduce chirality and specific functional groups makes them valuable starting materials for the development of new active ingredients. For instance, β-amino acids are key components in the synthesis of some antiviral and anticancer drugs.
While there are no widely marketed drugs or agrochemicals that are explicitly synthesized from this compound, its structural features suggest its potential as a precursor. The development of novel synthetic routes utilizing this chiral building block could lead to the discovery of new therapeutic and crop protection agents.
Development of Chiral Ligands and Catalysts in Asymmetric Synthesis
Chiral ligands and catalysts are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Amino acids and their derivatives are a common source of chirality for the design of new ligands. nih.gov The amino and carboxyl groups of amino acids can be readily modified to coordinate with various metals, creating chiral catalytic centers that can induce high levels of stereoselectivity in chemical reactions.
The development of chiral ligands from β-amino alcohols and other derivatives of β-amino acids has been an active area of research. These ligands have been successfully employed in a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions. This compound can be readily converted into the corresponding chiral β-amino alcohol, which can then be further functionalized to create novel chiral ligands. The specific steric and electronic properties of the isobutyl group can influence the selectivity of the resulting catalyst.
Table 3: Potential Chiral Ligands Derived from (S)-3-amino-4-methylpentanoic acid
| Ligand Class | Potential Synthesis Step | Metal Complex | Potential Application |
|---|---|---|---|
| β-Amino alcohol | Reduction of the methyl ester | Ruthenium, Rhodium | Asymmetric hydrogenation |
| Diamine | Amidation of the methyl ester | Palladium, Copper | Asymmetric allylic alkylation |
This table illustrates potential ligand classes and their applications based on common synthetic routes from amino esters.
Application in Advanced Material Science (e.g., as a dispersibility enhancer in formulations)
As a chiral building block, this compound holds potential for applications in advanced material science, particularly in roles where molecular structure and functionality can influence material properties at the nanoscale. One such theoretical application is its use as a dispersibility enhancer in various formulations. However, it is crucial to note that specific research detailing the use of this compound for this purpose is not extensively documented in publicly available scientific literature. The following discussion is based on the established roles of similar chemical structures, such as amino acid derivatives and esters, in material science.
The fundamental principle behind using a molecule like this compound as a dispersibility enhancer lies in its amphiphilic nature. The molecule possesses both a hydrophilic amino group and a more hydrophobic alkyl chain and methyl ester group. This structure could allow it to act as a surfactant or a surface-modifying agent for particles within a composite material. For instance, in a polymer composite containing inorganic fillers, such a molecule could adsorb onto the surface of the filler particles. The hydrophobic portion of the molecule would interact with the polymer matrix, while the hydrophilic portion could help to prevent the agglomeration of the filler particles, leading to a more uniform dispersion.
The chirality of this compound introduces another layer of complexity and potential functionality. The stereospecific nature of chiral molecules can lead to unique packing arrangements and intermolecular interactions at interfaces. This could be leveraged to create highly ordered structures on the surface of nanoparticles, which may not only enhance their dispersion but also introduce novel optical or electronic properties to the material. While the direct impact of the chirality of this compound on dispersibility has not been specifically studied, research on other chiral molecules has shown that stereochemistry can significantly influence self-assembly and surface interactions.
In the context of nanotechnology, the surface modification of nanoparticles is critical to their performance and stability in various media. Amino acid esters are among the molecules used for such surface functionalization. These modifications can improve the compatibility of nanoparticles with a host matrix, preventing aggregation and ensuring a homogenous distribution. A well-dispersed nanomaterial can lead to significant enhancements in the mechanical, thermal, and optical properties of the resulting composite.
While detailed research findings and data tables for the specific application of this compound as a dispersibility enhancer are not available, the table below outlines the hypothetical interactions that would be relevant, based on the principles of surface chemistry and the known functions of similar molecules.
| Component of this compound | Potential Interaction in a Composite Material | Hypothesized Effect on Dispersibility |
| Amino Group (-NH2) | Hydrogen bonding with particle surfaces or polar matrix components. | Anchoring to filler particles, improving interfacial adhesion. |
| Methyl Ester Group (-COOCH3) | Dipole-dipole interactions. | Modification of surface polarity, influencing compatibility with the matrix. |
| Alkyl Chain (isobutyl group) | Van der Waals forces with non-polar matrix components. | Steric hindrance to prevent particle agglomeration. |
| Chiral Center | Stereospecific interactions and packing. | Potential for ordered self-assembly on particle surfaces, leading to enhanced stability. |
It is important to reiterate that the application of this compound as a dispersibility enhancer is a prospective area of research. Future studies would be needed to validate these hypothesized interactions and to quantify the effectiveness of this specific chiral building block in advanced material science formulations. Such research would likely involve characterizing the surface energy of modified particles, measuring the degree of dispersion through techniques like transmission electron microscopy, and evaluating the impact on the bulk properties of the final material.
Biochemical and Metabolic Research Perspectives
Positional Isomerism with L-Leucine and Related Amino Acids
(S)-Methyl 3-amino-4-methylpentanoate is a derivative of β-leucine (3-amino-4-methylpentanoic acid). This compound is a positional isomer of the common proteinogenic α-amino acid, L-leucine. wikipedia.orgmedchemexpress.com Positional isomerism arises when compounds have the same molecular formula but differ in the position of a functional group along the carbon skeleton. In this case, the key difference lies in the location of the amino group relative to the carboxyl group.
In L-leucine, an α-amino acid, the amino group is attached to the α-carbon (C2), the carbon atom immediately adjacent to the carboxyl group. wikipedia.org Its systematic IUPAC name is (2S)-2-amino-4-methylpentanoic acid. nih.gov In contrast, the parent compound of this compound, β-leucine, is a β-amino acid. Here, the amino group is attached to the β-carbon (C3), which is the second carbon atom away from the carboxyl group. wikipedia.org This structural shift from the α- to the β-position fundamentally alters the molecule's geometry and chemical properties, influencing how it folds in peptides and interacts with biological systems. While α-amino acids are the fundamental building blocks of proteins, β-amino acids are less common in nature but are of significant interest for their unique properties in medicinal chemistry.
Table 1: Structural Comparison of L-Leucine and β-Leucine
| Feature | L-Leucine | β-Leucine |
| Systematic Name | (2S)-2-amino-4-methylpentanoic acid | (3S)-3-amino-4-methylpentanoic acid |
| Amino Acid Type | α-amino acid | β-amino acid |
| Position of Amino Group | α-carbon (C2) | β-carbon (C3) |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ |
| Molar Mass | 131.17 g/mol | 131.17 g/mol |
| Role in Proteins | Proteinogenic (building block of proteins) | Non-proteinogenic |
Enzymatic Transformations and Metabolic Pathways of β-Amino Acids (e.g., via Aminomutases)
The formation of β-leucine, the precursor to this compound, from L-leucine is a known metabolic process in humans and other organisms. wikipedia.orgmedchemexpress.com This transformation is catalyzed by the enzyme leucine 2,3-aminomutase (EC 5.4.3.7). nih.govwikipedia.org Aminomutases are a class of isomerase enzymes that catalyze the intramolecular transfer of an amino group between two adjacent carbon atoms, thereby converting an α-amino acid into a β-amino acid. nih.govnih.gov
The leucine 2,3-aminomutase reaction is reversible and dependent on a cobamide cofactor (a form of Vitamin B12). nih.govwikipedia.org The reaction proceeds as follows:
(2S)-α-leucine ⇌ (3R)-β-leucine wikipedia.org
This enzymatic conversion represents a minor pathway of L-leucine catabolism in most human tissues, accounting for less than 5% of its breakdown. wikipedia.orgwikipedia.org However, in the testes, this pathway is significantly more active. wikipedia.org Once formed, β-leucine is further metabolized into β-ketoisocaproate (β-KIC) and subsequently to β-ketoisocaproyl-CoA, which can then enter central metabolic pathways to be converted to acetyl-CoA. wikipedia.org Elevated plasma concentrations of β-leucine have been noted in individuals with Vitamin B12 deficiency, which is consistent with the dependency of leucine 2,3-aminomutase on this cofactor. wikipedia.orgnih.gov
Other aminomutases, such as phenylalanine aminomutase (PAM), also utilize a similar mechanism to interconvert α- and β-amino acids. nih.gov These enzymes often employ a unique 4-methylideneimidazole-5-one (MIO) cofactor and proceed via covalent catalysis, where the substrate's amino group reacts with the cofactor to facilitate the rearrangement. nih.govacs.orgacs.org
Interactions with Biological Macromolecules and Enzymes
Derivatives of β-amino acids, including those structurally related to β-leucine, are recognized for their ability to interact with biological macromolecules, particularly enzymes. Their unique structure, differing from the ubiquitous α-amino acids, allows them to serve as specific modulators of enzyme activity.
The incorporation of a β-amino acid structure can lead to compounds that act as enzyme inhibitors. Peptides containing β-amino acids are often resistant to degradation by proteases and peptidases, which are enzymes that typically cleave peptide bonds between α-amino acids. researchgate.netmdpi.com This resistance makes them valuable scaffolds in the design of therapeutic agents.
Research has shown that peptides containing β-amino acids can be developed as potent enzyme inhibitors. For example, oligomers of certain cyclic β-amino acids have been found to be highly active inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. acs.org The altered backbone conformation and increased stability of β-amino acid-containing peptides allow them to bind to enzyme active sites or allosteric sites with high affinity without being processed as a typical substrate. researchgate.net
The ability of β-amino acid derivatives to selectively interact with specific enzymes is a key aspect of molecular recognition. The distinct three-dimensional shape conferred by the β-amino acid structure can be exploited to achieve high specificity for a target enzyme or receptor. researchgate.net
This principle is crucial in drug design, where the goal is to create a molecule that binds tightly to its intended target with minimal off-target effects. The unique folding patterns of β-peptides, such as the formation of stable helices or sheets, create well-defined surfaces that can be tailored to recognize and bind to large protein surface areas. acs.orgnih.gov This is particularly relevant for inhibiting protein-protein interactions, which are often challenging to disrupt with small molecules. acs.org The steric and electronic features of β-peptides can be systematically modified to optimize these interactions, demonstrating that these non-natural backbones can effectively mimic the recognition properties of natural α-peptides. acs.org
Table 2: Examples of β-Amino Acid Derivatives in Enzyme/Protein Interactions
| β-Amino Acid Application | Target | Type of Interaction | Potential Outcome |
| Peptidomimetics | Proteases/Peptidases | Inhibition | Increased biological stability of peptide drugs. researchgate.net |
| β-Peptide Foldamers | γ-Secretase | Inhibition | Therapeutic strategy for Alzheimer's disease. acs.org |
| β-Peptide Scaffolds | Protein Surfaces | Binding/Inhibition | Disruption of protein-protein interactions. acs.orgnih.gov |
| Receptor Ligands | GPCRs/Integrins | Agonism/Antagonism | Modulation of cell signaling pathways. acs.org |
Role of β-Amino Acid Derivatives in Biochemical Processes
Derivatives of β-amino acids, including this compound, are of interest for their diverse roles and applications in various biochemical contexts. Their functions stem from their unique structural properties, which distinguish them from their α-amino acid counterparts.
One of the most significant roles of β-amino acid derivatives is in the creation of peptidomimetics with enhanced stability. Because peptides constructed from or containing β-amino acids are resistant to proteolytic enzymes, they have a longer half-life in biological systems. researchgate.net This property is highly advantageous in the development of peptide-based drugs.
Furthermore, β-amino acid derivatives serve as important building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net They are components of various biologically active molecules that exhibit a range of pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibiting properties. mdpi.com The ability to form stable, predictable secondary structures like helices allows β-peptides to be designed as inhibitors of specific protein-protein interactions or as modulators of receptor function. acs.orgnih.gov
In a non-medicinal biochemical context, the parent compound 3-amino-4-methylpentanoic acid has been identified as a metabolite produced by the yeast Torulaspora delbrueckii. In the process of wine fermentation, it can promote the synthesis of aromatic compounds like ethyl esters by Saccharomyces cerevisiae, thereby improving the aroma of the final product. medchemexpress.com
Computational Chemistry and Advanced Spectroscopic Studies
Computational Analysis
Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. For a chiral molecule like (S)-Methyl 3-amino-4-methylpentanoate, these methods are invaluable for exploring its conformational landscape, predicting its interactions with biological targets, and understanding its reactivity.
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. For this compound, the rotation around the C2-C3 and C3-C4 bonds, as well as the orientation of the methyl ester and isopropyl groups, gives rise to several possible conformers.
Computational methods, such as Density Functional Theory (DFT), are employed to model these conformers. DFT calculations can predict the geometric parameters (bond lengths, bond angles, and dihedral angles) and the relative energies of each stable conformer. rsc.org This information is crucial for understanding which shapes the molecule is most likely to adopt in different environments. The results of such an analysis would typically be presented in a table comparing the relative energies of the most stable conformers.
Table 1: Example of Relative Energies for Calculated Conformers This table is illustrative, as specific conformational analysis data for this compound is not publicly available. It demonstrates how results from such a study would be presented.
| Conformer | Dihedral Angle (H-C3-C4-H) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 1.25 |
Furthermore, these computational techniques can distinguish between different stereoisomers, such as the (S,S) and (R,S) diastereomers that could arise during synthesis. By calculating the energies and spectroscopic properties of each possible stereoisomer, a comparison with experimental data can confirm the stereochemical identity of the synthesized product.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. hmdb.ca This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.gov
For this compound, docking studies could be used to investigate its potential as an inhibitor or ligand for various enzymes. The process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target receptor (e.g., from the Protein Data Bank) and generating a 3D model of the this compound ligand.
Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. hmdb.ca
Scoring and Analysis: A scoring function calculates the binding energy for each pose, with lower values indicating a more favorable interaction. nih.gov The best poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. bldpharm.com
Table 2: Example of Molecular Docking Results This table is a hypothetical representation of results from a docking study of this compound against a target protein.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Protease | -7.5 | ASP-121, GLY-122 | Hydrogen Bond (Amino group) |
| Example Kinase | -6.8 | LEU-83, VAL-65 | Hydrophobic (Isopropyl group) |
These predictions can guide the design of more potent and selective analogs.
Computational chemistry can be a predictive tool in synthetic organic chemistry, helping to forecast the stereochemical outcome of reactions. The synthesis of β-amino esters often involves the creation of new stereocenters, and controlling this stereoselectivity is a significant challenge. rsc.org
Theoretical models can be built to study the transition states of competing reaction pathways that lead to different stereoisomers. By calculating the activation energies (the energy barriers) for each pathway, chemists can predict which diastereomer or enantiomer will be the major product under specific reaction conditions. For example, in the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, computational analysis can determine whether the nucleophile will attack from the re or si face of the double bond, thus predicting the resulting stereochemistry at the C3 position.
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, these calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.org
For reactions involving this compound, either as a reactant or a product, DFT calculations can provide a step-by-step description of bond-breaking and bond-forming events. This approach can, for instance, trace back the most plausible synthetic routes from the target molecule to potential starting materials by computationally assessing the feasibility of various reaction pathways. researchgate.net Such an "inverse search" can accelerate the discovery of new and efficient syntheses.
Advanced Spectroscopic Characterization Techniques
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the unambiguous determination of a molecule's carbon skeleton and the relative orientation of its substituents.
For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is used for complete structural assignment.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
2D NMR (HSQC, HMBC, COSY): These experiments reveal correlations between different nuclei. For instance, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum shows direct one-bond correlations between protons and the carbons they are attached to. youtube.com
NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for stereochemical assignment. It shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This "through-space" correlation can establish the relative stereochemistry of the chiral centers at C3 and C4.
While specific NMR data for this compound is not widely published, the data for its parent compound, (S)-3-amino-4-methylpentanoic acid, provides a useful reference. youtube.com The esterification of the carboxylic acid to a methyl ester would primarily introduce a new singlet signal in the ¹H NMR spectrum around 3.7 ppm for the -OCH₃ group and would shift the resonance of the carbonyl carbon in the ¹³C NMR spectrum.
Table 3: Experimental 2D NMR Data for the Parent Compound, (S)-3-amino-4-methylpentanoic acid Data obtained from ¹H-¹³C HSQC spectrum. This data is for the parent acid, not the methyl ester. youtube.com
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |
|---|---|---|
| 3.33 | 57.43 | H-3 |
| 2.57, 2.40 | 38.64 | H-2 (CH₂) |
| 1.94 | 32.66 | H-4 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis
Mass spectrometry is an essential analytical technique for the verification of the molecular weight and purity of synthesized this compound. The technique provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming its identity and structural integrity.
For this compound, with a molecular formula of C7H15NO2, the expected exact molecular weight is approximately 145.20 g/mol bldpharm.comachemblock.com. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 145. Under softer ionization conditions, such as electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule ([M+H]⁺) is typically the most abundant ion, appearing at an m/z of 146.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for β-amino esters often involve the cleavage of bonds adjacent to the nitrogen atom and the ester functional group. For this compound, characteristic fragmentation would include the loss of the methoxy (B1213986) group (-OCH3), the entire carbomethoxy group (-COOCH3), and the isopropyl group (-CH(CH3)2). Analysis of the fragmentation of the related compound, (S)-3-amino-4-methylpentanoic acid, shows major fragments that can be extrapolated to its methyl ester derivative nih.gov. For instance, a prominent peak at m/z 72 is often observed for similar structures, corresponding to the fragment containing the amine group following cleavage of the Cα-Cβ bond nih.gov.
The purity of a sample can be assessed by the absence of unexpected peaks in the mass spectrum, indicating no significant contamination from starting materials, by-products, or other impurities.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | C7H15NO2⁺ | 145.11 | Molecular Ion |
| [M+H]⁺ | C7H16NO2⁺ | 146.12 | Protonated Molecular Ion |
| [M-OCH3]⁺ | C6H12NO⁺ | 114.09 | Loss of methoxy radical |
| [M-COOCH3]⁺ | C5H12N⁺ | 86.10 | Loss of carbomethoxy group |
| [M-C3H7]⁺ | C4H8NO2⁺ | 102.05 | Loss of isopropyl group |
| [C4H10N]⁺ | C4H10N⁺ | 72.08 | Cleavage at Cα-Cβ bond |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopies are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques can confirm the presence of the amine (N-H), ester (C=O), and alkyl (C-H) groups.
Infrared (IR) Spectroscopy: The IR spectrum of a β-amino ester is characterized by several key absorption bands. The primary amine group exhibits N-H stretching vibrations, typically appearing as a medium-intensity doublet in the range of 3300-3400 cm⁻¹. The C=O stretching vibration of the ester group is one of the most prominent features, presenting as a strong, sharp absorption band around 1730-1740 cm⁻¹ cambridge.org. The C-O stretching vibrations of the ester are found in the fingerprint region, typically between 1160-1250 cm⁻¹. Additionally, N-H bending vibrations can be observed around 1600 cm⁻¹, while various C-H stretching and bending vibrations from the methyl and isopropyl groups appear below 3000 cm⁻¹ and around 1370-1470 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O and N-H bonds give strong signals in IR, the less polar C-C and C-H bonds of the alkyl backbone often produce more intense signals in Raman spectra. The C=O stretch is also visible in Raman, though typically weaker than in IR. The symmetric C-H stretching and bending modes of the isopropyl and methyl groups are generally strong and well-defined in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Amine (R-NH2) | N-H Stretch | 3300 - 3400 (medium, doublet) | 3300 - 3400 (weak) |
| Amine (R-NH2) | N-H Bend (Scissoring) | 1590 - 1650 (medium) | 1590 - 1650 (weak) |
| Ester (R-COOR') | C=O Stretch | 1730 - 1740 (strong, sharp) cambridge.org | 1730 - 1740 (medium) |
| Ester (R-COOR') | C-O Stretch | 1160 - 1250 (strong) | 1160 - 1250 (medium) |
| Alkyl groups | C-H Stretch | 2850 - 2960 (strong) | 2850 - 2960 (very strong) |
| Alkyl groups | C-H Bend | 1370 - 1470 (medium) | 1370 - 1470 (strong) |
| Isopropyl group | C-H Bend (doublet) | ~1370 and ~1385 (medium) | ~1370 and ~1385 (medium) |
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Absolute Configuration Determination
The "(S)" designation in this compound indicates a specific three-dimensional arrangement of atoms around the chiral center (the carbon atom bonded to the amino group). Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are indispensable for experimentally verifying this absolute configuration.
Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will absorb one polarization more strongly than the other at specific wavelengths, resulting in a characteristic CD spectrum. This spectrum is a unique fingerprint for a particular enantiomer. An achiral compound or a racemic mixture will not produce a CD signal.
For this compound, the CD spectrum would be measured in a suitable solvent. The electronic transitions associated with the carbonyl chromophore of the ester group are often the focus of such studies. The sign (positive or negative) and magnitude of the observed Cotton effects—the characteristic peaks in a CD spectrum—are directly related to the stereochemistry of the molecule.
To unambiguously assign the absolute configuration, the experimental CD spectrum is typically compared with a theoretical spectrum generated through quantum chemical calculations, often using Density Functional Theory (DFT). By calculating the predicted CD spectrum for the (S)-enantiomer and finding a good match with the experimental data, the absolute configuration can be confidently confirmed. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis. The study of other chiral molecules, like 3-methylcyclopentanone, demonstrates the power of chiroptical methods in stereochemical assignment rsc.org.
Table 3: Application of Circular Dichroism for this compound
| Parameter | Description | Expected Outcome for (S)-Enantiomer |
| Measurement Principle | Differential absorption (ΔA = AL - AR) of left (L) and right (R) circularly polarized light. | A non-zero CD spectrum is produced. |
| Key Chromophore | The ester carbonyl group (C=O). | Electronic transitions (e.g., n → π*) of the carbonyl group will exhibit Cotton effects. |
| Spectral Signature | The pattern of positive and negative peaks (Cotton effects) in the CD spectrum. | A unique spectral fingerprint corresponding to the (S)-configuration. The (R)-enantiomer would show a mirror-image spectrum. |
| Configuration Proof | Comparison of the experimental spectrum with a theoretically calculated spectrum. | The experimental spectrum for the synthesized compound should match the calculated spectrum for the (S)-configuration. |
Q & A
Q. What are the key considerations for synthesizing (S)-methyl 3-amino-4-methylpentanoate in a laboratory setting?
Methodological Answer: Synthesis typically involves multi-step reactions, including protection of the amino group (e.g., using Boc or Fmoc groups) and esterification under controlled conditions. For example, methyl ester formation via acid-catalyzed methanolysis requires anhydrous conditions to avoid hydrolysis . Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity, and stoichiometric ratios of reagents. Yield optimization may require iterative adjustment of these parameters .
Q. How does stereochemistry influence the reactivity of this compound in synthetic applications?
Methodological Answer: The (S)-configuration at the chiral center affects nucleophilic reactivity and hydrogen-bonding interactions. For instance, the stereochemistry can dictate regioselectivity in peptide coupling reactions. Techniques like chiral HPLC or polarimetry are critical for verifying enantiopurity post-synthesis . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects of stereochemistry on reaction pathways .
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR are essential for confirming molecular structure and stereochemistry. For example, the methyl group at position 4 shows distinct splitting patterns in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Chiral columns (e.g., Chiralpak®) validate enantiomeric excess (>98% purity is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound analogs?
Methodological Answer: Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication studies under standardized protocols are recommended. For example, contradictory yields in esterification steps may be resolved by controlling water content via molecular sieves or inert atmospheres . Statistical tools like ANOVA can identify significant variables affecting yield .
Q. What safety protocols are critical when handling this compound derivatives with reactive functional groups?
Methodological Answer:
- Hygroscopicity : Store under argon or nitrogen to prevent moisture absorption, which can hydrolyze the ester group .
- Amino Group Reactivity : Use fume hoods when working with free amines to avoid inhalation hazards. Neutralize waste with dilute acetic acid .
Q. How can computational modeling enhance the design of this compound-based bioactive molecules?
Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors. For instance, the methyl branching at position 4 may enhance hydrophobic interactions in enzyme active sites . QSAR models can correlate structural features (e.g., logP, TPSA) with bioactivity data .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer:
- Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove unreacted precursors.
- Column Chromatography : Silica gel with gradients of methanol in dichloromethane (1–5% v/v) separates polar impurities .
Data Interpretation and Optimization
Q. How should researchers assess the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Metabolic Stability : Incubate derivatives with liver microsomes to evaluate pharmacokinetic profiles .
Q. What are the stability challenges of this compound under varying pH conditions?
Methodological Answer: The ester group is prone to hydrolysis in acidic or alkaline conditions. Stability studies (pH 1–13, 25–37°C) with HPLC monitoring can identify degradation products. Buffered solutions (pH 4–6) are optimal for long-term storage .
Q. How can advanced spectroscopic techniques resolve ambiguities in chiral center assignments?
Methodological Answer:
- X-ray Crystallography : Definitive proof of absolute configuration requires single-crystal analysis .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by comparing experimental and simulated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
